![molecular formula C6H2Cl2FN3 B11818278 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-F][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine typically involves multi-step processes starting from readily available starting materials. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods have optimized these processes to achieve scalable and cost-effective synthesis .
Chemical Reactions Analysis
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds in the pyrrolo[2,1-F][1,2,4]triazine family can undergo these reactions under appropriate conditions.
Coupling Reactions: The compound can also engage in coupling reactions to form more complex molecules, which is useful in drug development.
Scientific Research Applications
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Research: The compound is used in the synthesis of antiviral drugs, including those targeting RNA viruses like SARS-CoV-2.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . The exact molecular pathways can vary depending on the specific kinase targeted.
Comparison with Similar Compounds
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dichloro-5-fluoropyrrolo[2,1-F][1,2,4]triazine: Another fluorinated derivative with similar applications.
2,4-Disubstituted pyrrolo[2,1-F][1,2,4]triazines: These compounds share the core structure but differ in their substituents, affecting their reactivity and biological activity.
Properties
Molecular Formula |
C6H2Cl2FN3 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-3-1-2-4(9)12(3)11-6(8)10-5/h1-2H |
InChI Key |
RJWQEFUGSXDWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)


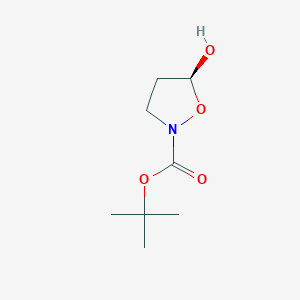
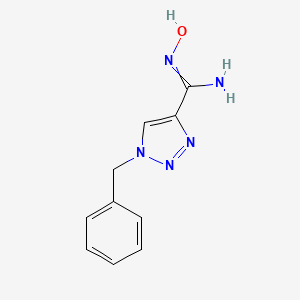
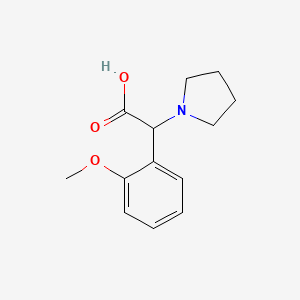
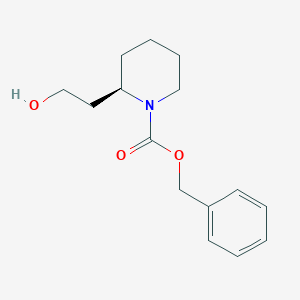

![[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)
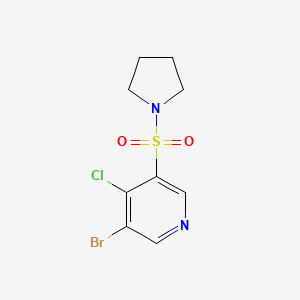

![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)

